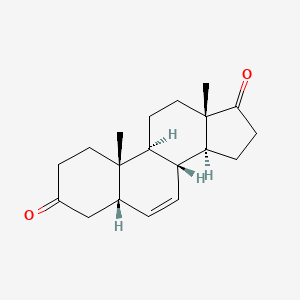

(5beta)-Androst-6-ene-3,17-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,12,14-16H,5-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 |

InChI Key |

BTAPTIJZCKGMRD-QJISAEMRSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |

Canonical SMILES |

CC12CCC(=O)CC1C=CC3C2CCC4(C3CCC4=O)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5beta Androst 6 Ene 3,17 Dione and Analogues

Chemoenzymatic and Microbial Transformation Approaches for Stereoselective Synthesis

The stereoselective synthesis of androstane (B1237026) steroids, including the 5-beta configuration, is efficiently achieved through chemoenzymatic and microbial transformation methods. These approaches are favored for their high selectivity and environmentally friendly reaction conditions.

Microbial transformations are a cornerstone in steroid synthesis, capable of performing highly specific modifications on the steroid nucleus. For instance, various microorganisms are employed to transform phytosterols (B1254722) into key steroid intermediates like androst-4-ene-3,17-dione (AD). mdpi.comnih.gov Engineered strains of Mycobacterium neoaurum have been developed to improve the production and purity of androstenedione (B190577) derivatives. nih.gov These microorganisms can be genetically modified to enhance specific enzymatic activities, such as the overexpression of 3-ketosteroid-Δ1-dehydrogenase (KstD) to increase the purity of 1,4-androstadiene-3,17-dione (ADD). nih.gov

Fungi, particularly from the genus Penicillium, are also utilized for their ability to carry out Baeyer-Villiger oxidations on the androstene core, leading to the formation of lactones. nih.gov For example, Penicillium vinaceum has been shown to effectively convert androstenedione into testololactone (B45059). nih.gov The stereoselectivity of these microbial reactions is a key advantage, allowing for the synthesis of specific isomers. The transformation of androst-1,4-dien-3,17-dione (ADD) by Acremonium strictum yields various hydroxylated and reduced products, demonstrating the diverse catalytic capabilities of microorganisms. nih.gov

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical reactions. For example, ketoreductases are used for the stereoselective reduction of ketone groups on the androstane skeleton. mdpi.comresearchgate.net A bifunctional ketoreductase has been identified that can catalyze the bioreduction of 4-androstene-3,17-dione (4-AD) to testosterone (B1683101), a crucial step in the synthesis of many androgenic steroids. mdpi.comresearchgate.net

Table 1: Examples of Microbial Transformations for Androstenedione Derivatives

| Microorganism | Substrate | Major Product(s) | Reference |

| Mycobacterium neoaurum (engineered) | Phytosterols | Androst-4-ene-3,17-dione (AD) | mdpi.comnih.gov |

| Penicillium vinaceum | Androstenedione | Testololactone | nih.gov |

| Acremonium strictum | Androst-1,4-dien-3,17-dione (ADD) | 15α-Hydroxyandrost-1,4-dien-3,17-dione, Testosterone | nih.gov |

| Treponema denticola (5α-reductase expressed in M. neoaurum) | Phytosterols | 5α-Androstene-3,17-dione (5α-AD) | rsc.org |

Total Synthesis and Semisynthesis Pathways of Androstenedione Derivatives

While microbial and enzymatic methods are powerful, total synthesis and semisynthesis remain vital for producing androstenedione derivatives.

Total synthesis involves the construction of the steroid skeleton from simple, achiral starting materials. A total synthesis of (±)-5β,8α-androst-9(11)-ene-3,17-dione has been described, showcasing the complexity and multi-step nature of these routes. researchgate.net

Chemical Derivatization and Functionalization of the Androstene Core

Chemical derivatization and functionalization of the androstene core are crucial for creating a diverse range of analogues with specific biological activities. These modifications can alter the compound's properties, such as its binding affinity to enzymes or receptors.

The synthesis of 4-substituted-4-androstene-3,17-dione derivatives has been explored to develop aromatase inhibitors. nih.gov These derivatives include amino, alkoxy, aryloxy, alkyl, and aryl substitutions at the C-4 position. nih.gov The introduction of these groups can significantly impact the inhibitory activity of the compound.

Functionalization can also involve the introduction of hydroxyl or oxo groups at various positions on the steroid nucleus. For example, the synthesis of 19-oxygenated derivatives of 5-androstene-4,17-dione has been reported. nih.gov Derivatization is also employed to enhance the analytical detection of these compounds. For instance, derivatization with 2-hydrazino-1-methylpyridine (HMP) improves the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of androgens. nih.gov

Optimization of Synthetic Yields and Purity for (5beta)-Androst-6-ene-3,17-dione Production

Optimizing the yield and purity of this compound and its analogues is a critical aspect of their production. This involves refining both the synthesis and purification processes.

In microbial transformations, process parameters such as substrate concentration, pH, and temperature are optimized to maximize product yield. nih.gov For example, in the biotransformation of ADD by Acremonium strictum, the optimal substrate concentration was found to be 0.5 mg/mL. nih.gov The addition of organic solvents or cyclodextrins can improve the solubility of steroid substrates in aqueous fermentation media, thereby increasing the biotransformation efficiency. mdpi.com For instance, the use of a β-cyclodextrin-cholesterol complex has been shown to increase the productivity of AD. mdpi.com

Genetic engineering of the microorganisms used in biotransformation is a powerful tool for improving yields. Overexpression of key enzymes or deletion of genes responsible for byproduct formation can significantly enhance the production of the desired steroid. nih.govrsc.org For example, co-expression of 5α-reductase and glucose-6-phosphate dehydrogenase in Mycobacterium neoaurum improved the conversion of phytosterols to 5α-androstene-3,17-dione. rsc.org

Purification of the final product is essential to achieve high purity. Common purification techniques for steroids include extraction, adsorption-desorption, and precipitation. britannica.comnih.gov Ion exchange resins can be used for the extraction and purification of steroid conjugates from aqueous media. oup.com High-performance liquid chromatography (HPLC) is often used for the final purification and analysis of the product. researchgate.netgoogle.com

Comprehensive Biotransformation and Metabolic Profiling of 5beta Androst 6 Ene 3,17 Dione

In Vitro Enzymatic Metabolism by Steroidogenic Enzymes

The enzymatic metabolism of androstane (B1237026) steroids is a critical process in endogenous hormone regulation. Key enzymes responsible for these transformations are found in various tissues and catalyze specific reactions, including hydroxylation, reduction, and oxidation.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that introduce hydroxyl groups into steroid skeletons, a crucial step in their metabolism and clearance. While the specific CYP-mediated hydroxylation pattern for (5β)-Androst-6-ene-3,17-dione is not extensively documented, studies on analogous compounds provide significant insights. Research on 5α-androstane-3β,17β-diol in rat prostate microsomes has shown that hydroxylation occurs at the 6α, 7α, and 7β positions, suggesting that a single, high-affinity P450 enzyme is responsible for these transformations. nih.gov The ratio of these hydroxylated products can be influenced by factors such as pH. nih.gov

Fungal biotransformation studies, which often mimic mammalian metabolism, have demonstrated that androst-4-ene-3,17-dione (a structural isomer) can be hydroxylated at various positions, including 7β, 11α, and 14α, by fungi such as Aspergillus and Fusarium species. nih.gov The presence of the double bond at C-6 in (5β)-Androst-6-ene-3,17-dione could potentially influence these patterns, possibly favoring allylic hydroxylation at the C-8 or C-4 positions. One of the well-characterized hydroxylated metabolites of the related androst-4-ene-3,17-dione is 6β-hydroxyandrost-4-ene-3,17-dione. nih.gov

Table 1: Potential Cytochrome P450-Mediated Hydroxylation Reactions on Androstane Skeletons

| Enzyme Family | Reaction Type | Position of Modification | Substrate Example | Resulting Metabolite Example |

|---|---|---|---|---|

| Cytochrome P450 | Hydroxylation | 6α, 7α, 7β | 5α-androstane-3β,17β-diol | 5α-androstane-3β,6α,17β-triol |

| Cytochrome P450 | Hydroxylation | 11α | Androst-4-ene-3,17-dione | 11α-hydroxyandrost-4-ene-3,17-dione |

| Cytochrome P450 | Hydroxylation | 7β | Androst-4-ene-3,17-dione | 7β-hydroxy-AD |

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. nih.gov These reactions are fundamental to activating or inactivating steroid hormones. For (5β)-Androst-6-ene-3,17-dione, the keto groups at positions C-3 and C-17 are primary targets for HSDs.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme reversibly converts the 17-keto group to a 17β-hydroxyl group. The reduction of the related androst-4-ene-3,17-dione to testosterone (B1683101) is a well-known example catalyzed by 17β-HSD. mdpi.com A similar reduction of (5β)-Androst-6-ene-3,17-dione would yield (5β)-17β-hydroxyandrost-6-en-3-one.

3α- and 3β-Hydroxysteroid Dehydrogenases (3α/β-HSD): These enzymes act on the 3-keto group. The metabolism of 5β-androstanedione (etiocholanedione), the saturated analogue, involves reduction by 3α-HSD to form androsterone (B159326) (3α-hydroxy-5β-androstan-17-one). wikipedia.orgwikipedia.org Therefore, it is plausible that the 3-keto group of (5β)-Androst-6-ene-3,17-dione would be similarly reduced to a 3α- or 3β-hydroxyl group.

These enzymatic conversions are part of a complex network that regulates the local concentration of active androgens in various tissues. nih.gov

Microbial Biotransformation of (5β)-Androst-6-ene-3,17-dione Precursors and Analogues

Microorganisms, particularly filamentous fungi, are widely used in biotechnological processes for steroid transformations due to their diverse enzymatic capabilities. nih.gov They can perform highly specific reactions, such as hydroxylations, reductions, and oxidations on steroid precursors and analogues. nih.govresearchgate.net

Studies on androst-4-ene-3,17-dione (AD) have shown that various fungal species can produce a range of metabolites. For instance:

Aspergillus species are known to introduce a hydroxyl group at the 11α-position, yielding 11α-hydroxy-AD with high efficiency. nih.gov

Fusarium species can hydroxylate AD at the 14α-position or reduce the 17-keto group to produce testosterone. nih.gov

Rhizopus stolonifer has been reported to produce metabolites such as testololactone (B45059) from AD analogues. oaepublish.com

Mycolicibacterium species are used in the industrial production of androstenedione (B190577) (AD) and androstadienedione (ADD) from phytosterol precursors. nih.govmdpi.com

These microbial transformations are valuable for producing pharmaceutically relevant steroid derivatives and for studying metabolic pathways that may be analogous to those in mammals. nih.gov

Identification and Structural Elucidation of Major and Minor Metabolites

The identification of metabolites from the biotransformation of androstane steroids is typically achieved using a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) are powerful tools for the structural elucidation of these compounds. nih.gov

From studies on analogous steroids, a profile of expected major and minor metabolites for (5β)-Androst-6-ene-3,17-dione can be constructed. The urinary metabolism of androsta-1,4,6-triene-3,17-dione, for example, shows that it is primarily excreted unchanged along with its 17β-hydroxy analogue. nih.gov Other reduced metabolites, such as 17β-hydroxy-5β-androst-1-en-3-one, have also been identified, confirming that reduction at C-17 and saturation of double bonds are common metabolic routes. nih.gov

Microbial transformation of androst-4-ene-3,17-dione by various fungi has led to the isolation and identification of several products. nih.gov

Table 2: Identified Metabolites from the Biotransformation of Androstenedione Analogues

| Parent Compound | Organism/System | Transformation Type | Identified Metabolite |

|---|---|---|---|

| Androsta-1,4,6-triene-3,17-dione | Human | Reduction | 17β-hydroxyandrosta-1,4,6-trien-3-one |

| Androsta-1,4,6-triene-3,17-dione | Human | Reduction | 17β-hydroxy-5β-androst-1-en-3-one |

| Androst-4-ene-3,17-dione | Aspergillus sp. | Hydroxylation | 11α-hydroxy-AD |

| Androst-4-ene-3,17-dione | Fusarium oxysporum | Hydroxylation | 14α-hydroxy-AD |

| Androst-4-ene-3,17-dione | Fusarium fujikuroi | Reduction | Testosterone |

Contribution to Endogenous Steroid Biosynthesis and Catabolism Pathways

Androstane steroids are central to the web of endogenous steroid metabolism. Androstenedione (specifically androst-4-ene-3,17-dione) is a key intermediate synthesized from dehydroepiandrosterone (B1670201) (DHEA) by the adrenal glands and gonads. nih.govresearchgate.netbham.ac.uk It serves as a direct precursor to both androgens (like testosterone) and estrogens. wikipedia.orgnih.gov

The metabolism of androstenedione proceeds along two main pathways based on the stereochemistry of the A/B ring junction, which is determined by 5α-reductase and 5β-reductase enzymes:

5α-Pathway: Leads to the formation of 5α-androstanedione, which has androgenic activity. wikipedia.org This pathway is crucial for the production of the potent androgen dihydrotestosterone (B1667394) (DHT).

5β-Pathway: Leads to the formation of 5β-androstanedione (etiocholanedione). wikipedia.org Compounds in the 5β-series are generally considered inactive catabolites of androgens and are eventually excreted. wikipedia.org

Therefore, (5β)-Androst-6-ene-3,17-dione belongs to the 5β (etiocholane) series of steroids. Its saturated counterpart, 5β-androstanedione, is a known metabolite of testosterone and androstenedione. wikipedia.org The presence of the 6-ene double bond makes it a unique variant within this catabolic pathway, and its subsequent metabolism would likely involve hydroxylation and reduction reactions prior to conjugation and excretion.

Molecular Interactions with Steroidogenic Enzymes

Substrate Specificity and Kinetic Studies with Relevant Oxidoreductases

Oxidoreductases, such as the 17β-hydroxysteroid dehydrogenase (17β-HSD) and 5α/5β-reductase families, are crucial for activating or deactivating steroid hormones. Kinetic studies, which determine parameters like the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), are essential to understand if a compound can act as a substrate for these enzymes.

Currently, there is no specific published research detailing the kinetic parameters of (5beta)-Androst-6-ene-3,17-dione with common steroidogenic oxidoreductases. Such studies would be necessary to determine if it can be converted to more or less active forms, for example, by reduction of the 17-keto group to a hydroxyl group.

Investigating Inhibition Mechanisms for Aromatase and Related Enzymes

Aromatase (CYP19A1) is a critical enzyme that converts androgens into estrogens. Many androstene derivatives are studied as potential aromatase inhibitors for therapeutic applications. The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ).

There is no available data from kinetic assays to confirm whether this compound acts as an inhibitor of aromatase or other related enzymes like 17β-HSD. Determining its mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) would require dedicated enzymatic studies. Research on related compounds, such as androsta-1,4,6-triene-3,17-dione, has shown potent irreversible inhibition of aromatase, highlighting the importance of the double bond configuration in enzyme interaction.

Structure-Activity Relationship Studies for Enzyme Binding and Catalysis

Structure-activity relationship (SAR) studies correlate a molecule's three-dimensional structure with its biological activity. For this compound, key structural features include the cis-fusion of the A and B rings (5-beta configuration), the ketone groups at C3 and C17, and the unique double bond at C6-C7.

SAR studies on related steroids suggest these features are critical for enzyme binding. The 5-beta configuration creates a bent shape in the steroid backbone, which significantly differs from the flatter 5-alpha series and can drastically alter how the molecule fits into an enzyme's active site. The placement of the double bond at C6-C7 is less common than at C4 or C5 and its influence on binding affinity and catalytic conversion by enzymes like aromatase or various dehydrogenases has not been specifically elucidated for this compound. Molecular modeling and synthesis of analogs would be required to build a comprehensive SAR profile for this specific molecule.

Receptor Binding and Ligand Target Interactions of 5beta Androst 6 Ene 3,17 Dione

Assessment of Binding Affinities to Steroid Hormone Receptors (e.g., Androgen, Estrogen Receptors)

There is no available scientific literature that has specifically measured the binding affinities of (5β)-Androst-6-ene-3,17-dione to androgen, estrogen, or other steroid hormone receptors. Studies on related isomers, such as androst-4-ene-3,17-dione and androst-5-ene-3,17-dione, have established their capacity to interact with these receptors, albeit with varying degrees of affinity. However, the unique structural conformation of the 5β-configuration and the presence of a double bond at the 6th position in (5β)-Androst-6-ene-3,17-dione would significantly influence its three-dimensional shape and electronic properties, making direct extrapolation of binding data from other isomers scientifically unsound. Without experimental data from radioligand binding assays or similar techniques, the specific affinity of (5β)-Androst-6-ene-3,17-dione for any steroid hormone receptor remains uncharacterized.

Competitive Ligand Binding Assays with Physiologically Relevant Steroids

No published studies have performed competitive ligand binding assays to determine the ability of (5β)-Androst-6-ene-3,17-dione to displace physiologically relevant steroids, such as testosterone (B1683101) or estradiol, from their respective receptors. Such assays are crucial for understanding the potential hormonal activity of a compound. The lack of this data prevents any assessment of whether (5β)-Androst-6-ene-3,17-dione could act as an agonist, antagonist, or modulator of androgen or estrogen receptor signaling pathways.

Mechanistic Investigations of Receptor Translocation and Activation by Androstenedione (B190577) Derivatives

Detailed mechanistic studies elucidating how (5β)-Androst-6-ene-3,17-dione might induce conformational changes in steroid hormone receptors, leading to their translocation to the nucleus and subsequent activation or repression of target gene transcription, have not been reported. Research in this area would typically involve techniques such as immunofluorescence to visualize receptor localization and reporter gene assays to measure transcriptional activity. The absence of such investigations means that the molecular consequences of any potential interaction between (5β)-Androst-6-ene-3,17-dione and steroid hormone receptors are currently unknown.

Advanced Analytical Techniques for the Research of 5beta Androst 6 Ene 3,17 Dione and Its Metabolites

Chromatographic Separations (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental to the analysis of (5beta)-Androst-6-ene-3,17-dione and its metabolites, providing the necessary separation of these structurally similar compounds from complex biological mixtures prior to their detection.

Gas Chromatography (GC) is a powerful tool for the separation of volatile and thermally stable compounds. For steroid analysis, including androstane (B1237026) derivatives, derivatization is often required to increase volatility and improve chromatographic behavior. Trimethylsilyl (TMS) ether derivatives are commonly prepared for this purpose. The use of high-resolution capillary columns in GC allows for the separation of closely related steroid isomers. For instance, methods have been developed for the quantification of 5α-androstane-3α,17β-diol and 5β-androstane-3α,17β-diol in urine using capillary gas chromatography-mass spectrometry, highlighting the capability of GC to separate 5-alpha and 5-beta isomers. nih.govnih.gov The metabolism of related compounds like androst-4-ene-3,6,17-trione (B20797) has also been investigated using GC-MS to detect its metabolites in urine. nih.gov

High-Performance Liquid Chromatography (HPLC) is another cornerstone of steroid analysis, offering the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization. tandfonline.com Reversed-phase HPLC is a common mode used for the separation of steroids, employing a non-polar stationary phase and a polar mobile phase. The development of a simple HPLC-DAD (Diode Array Detection) method for the simultaneous determination of thirteen substances with a steroid structure, including androstenedione (B190577), demonstrates the utility of HPLC in the quality control of supplements. tandfonline.com Furthermore, HPLC can be coupled with mass spectrometry (LC-MS) for enhanced sensitivity and selectivity, a technique that has become a method of choice for steroid profiling. nih.govmdpi.com LC-MS methods have been developed for the simultaneous measurement of multiple steroid hormones, including androstenedione, in various biological matrices. researchgate.net The separation of 6α- and 6β-isomers of androst-4-ene-3,6,17-trione metabolites has been successfully achieved using LC-MS, demonstrating its power in resolving stereoisomers. dshs-koeln.de

Below is a table summarizing the applications of chromatographic techniques in the analysis of this compound and related steroids.

| Technique | Application | Sample Matrix | Derivatization | Key Findings |

| Gas Chromatography (GC) | Quantification of 5α and 5β-androstanediols | Urine | Yes (e.g., TMS ethers) | Successful separation and quantification of 5α and 5β isomers. nih.govnih.gov |

| Metabolism studies of related androstene-diones | Urine | Yes (e.g., TMS ethers) | Identification of various metabolites. nih.gov | |

| High-Performance Liquid Chromatography (HPLC) | Simultaneous determination of multiple steroids | Nutritional Supplements | No | Enables quality control and detection of undeclared substances. tandfonline.com |

| Steroid profiling coupled with MS | Serum, Plasma, Urine | No | High-throughput and sensitive quantification of steroid panels. nih.govmdpi.comresearchgate.net | |

| Separation of stereoisomers | Urine | No | Direct separation of 6α- and 6β-isomers of related steroid metabolites. dshs-koeln.de |

Mass Spectrometry (MS and Tandem Mass Spectrometry, MS/MS) for Detection and Identification

Mass spectrometry is an indispensable tool for the sensitive and specific detection and identification of this compound and its metabolites.

Mass Spectrometry (MS) , when coupled with a chromatographic separation technique like GC or HPLC, provides the molecular weight of the analyte and, through fragmentation patterns, structural information. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for compound identification. The NIST WebBook provides reference mass spectra for related compounds like androstenedione, which can aid in the identification of unknown metabolites. nist.gov

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of steroid analysis. nih.gov In MS/MS, a specific precursor ion (e.g., the molecular ion of a steroid metabolite) is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity, minimizing interferences from the sample matrix. nih.gov LC-MS/MS has become the gold standard for quantitative steroid analysis in clinical and research settings. researchgate.netnih.gov Methods have been developed for the simultaneous quantification of multiple androgens, including androstenedione, in human plasma and serum using LC-MS/MS. nih.govresearchgate.net The fragmentation patterns of isomeric steroids, such as different hydroxy-androstenedione isomers, can be studied using GC/EI-MS/MS to achieve their discrimination. nih.gov

The table below outlines the use of MS and MS/MS in the analysis of this compound and its analogs.

| Technique | Application | Ionization Method | Key Features |

| GC-MS | Identification and quantification of steroid metabolites | Electron Ionization (EI) | Provides molecular weight and characteristic fragmentation patterns for library matching. nist.gov |

| LC-MS | High-throughput steroid profiling | Electrospray Ionization (ESI) | Suitable for non-volatile and thermally labile compounds without derivatization. nih.gov |

| GC-MS/MS | Selective detection of isomeric steroids | Electron Ionization (EI) | Allows for the discrimination of closely related isomers based on specific fragmentation pathways. nih.gov |

| LC-MS/MS | Highly sensitive and specific quantification of steroids | Electrospray Ionization (ESI) | Gold standard for clinical and research applications, enabling the measurement of low-level hormones. researchgate.netnih.govnih.gov |

High-Resolution Mass Spectrometry for Precise Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in the study of steroid metabolism by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of an unknown metabolite, which is a critical step in its identification. acs.org

Techniques like Ultra-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS) enable comprehensive and untargeted metabolic profiling of biological samples. acs.org This approach can reveal unexpected metabolites of this compound and provide a more complete picture of its metabolic fate. HRMS is particularly valuable in distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions. The improved metabolite identification capabilities of direct infusion methods can be achieved with ultrahigh mass accuracy and high-resolution mass spectrometers such as Orbitrap and FT-ICR. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including steroids. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for determining the precise structure and stereochemistry of metabolites of this compound.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule. nih.govrsc.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal the connectivity between protons and carbons, allowing for the complete assignment of the steroid's structure. rsc.org The nuclear Overhauser effect (NOE) can be used to determine the spatial proximity of protons, which is essential for assigning the stereochemistry at various chiral centers in the steroid nucleus. nih.gov While specific NMR data for this compound may not be readily available in public databases, the analysis of related androstane derivatives provides a strong basis for the interpretation of its spectra. nih.govresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) in Tracing Steroid Origin and Bioconversion

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the isotopic composition of elements, such as carbon (¹³C/¹²C), within a molecule. rsc.org This technique is particularly valuable in anti-doping science to distinguish between endogenous (naturally produced) steroids and their synthetic (exogenously administered) counterparts. nih.govselectscience.netyoutube.com

The basis of this application lies in the slight differences in the ¹³C/¹²C ratio between steroids from natural sources and those synthesized from petroleum-derived precursors. By measuring the carbon isotope ratio of a suspected steroid metabolite and comparing it to that of an endogenous reference compound, it is possible to determine the origin of the steroid. nih.gov Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the standard technique used for these analyses. selectscience.net This powerful tool can be applied to investigate the potential misuse of this compound or to trace its bioconversion pathways in metabolic studies.

Development and Validation of Reference Materials and Analytical Standards

The accuracy and reliability of any analytical measurement depend on the availability of high-quality reference materials and analytical standards. For the analysis of this compound and its metabolites, the use of certified reference materials (CRMs) is crucial for method validation, calibration, and ensuring the traceability of results. nist.govcerilliant.comlgcstandards.comresearchgate.netnist.gov

Organizations such as the National Institute of Standards and Technology (NIST) and LGC Standards develop and provide CRMs for a wide range of compounds, including steroid hormones. nist.govlgcstandards.com These CRMs are characterized using highly accurate and precise methods and are accompanied by a certificate of analysis that specifies the certified property values and their uncertainties. The development of reference methods, often based on isotope dilution mass spectrometry (IDMS), is a key part of the certification process. nist.gov For novel metabolites of this compound, the synthesis of pure analytical standards is a prerequisite for their unequivocal identification and quantification. The validation of analytical methods using these standards ensures that the method is accurate, precise, specific, and robust for its intended purpose. nih.govnih.gov

Emerging Research Avenues and Methodological Advancements for 5beta Androst 6 Ene 3,17 Dione

Novel Approaches for Elucidating Stereospecific Biotransformations

The transformation of steroids by microorganisms is a cornerstone of steroid hormone manufacturing. nih.gov These biotransformations, which include hydroxylations and dehydrogenations, are critical for producing key intermediates for various steroid-based drugs. nih.govnih.gov For (5beta)-Androst-6-ene-3,17-dione, understanding the stereospecific nature of its biotransformation is crucial for developing efficient production methods for its derivatives.

Filamentous fungi, particularly from the Ascomycota and Zygomycota phyla, have demonstrated significant potential for catalyzing specific structural modifications of androstane (B1237026) steroids like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.gov Screening of various fungal strains has revealed their capability to perform valuable hydroxylations at the 7α-, 7β-, 11α-, and 14α-positions, as well as 17β-reduction and 1(2)-dehydrogenation. nih.gov Notably, some ascomycete strains have been identified that can effectively carry out 7β-hydroxylation of ADD, a previously unreported biotransformation. nih.gov These findings highlight the vast, yet underexplored, biocatalytic potential of filamentous fungi for steroid modifications. nih.gov

To further elucidate these stereospecific biotransformations, researchers are employing advanced analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in identifying and characterizing the resulting steroid metabolites. nih.gov By analyzing the key intermediates and the time course of the bioconversion processes, detailed transformation pathways can be proposed. nih.gov

The immobilization of enzymes and whole microbial cells presents a promising alternative to traditional biotransformation techniques. nih.gov This approach can enhance the stability and reusability of the biocatalyst, potentially leading to more cost-effective and efficient industrial processes.

Computational Modeling and Molecular Dynamics Simulations of Steroid-Enzyme/Receptor Interactions

Computational modeling and molecular dynamics (MD) simulations are increasingly powerful tools for investigating the interactions between steroids and their target enzymes or receptors at an atomic level. These methods provide insights into the structural basis of substrate specificity, reaction mechanisms, and the effects of mutations, guiding the design of novel inhibitors or the engineering of enzymes with desired activities.

Molecular docking simulations have been successfully used to study the binding of steroid substrates, such as androgens and progestins, to the active sites of human hydroxysteroid dehydrogenases like AKR1C1 and AKR1C2. nih.gov These simulations can predict the preferred binding orientation of the steroid, which in turn determines the stereochemical outcome of the reaction. nih.gov For instance, docking studies have explained why a 3-ketosteroid and a 20-ketosteroid can be reduced by the same enzyme through "backwards" binding, and how "upside-down" binding can lead to the formation of different stereoisomers. nih.gov

These computational approaches are not limited to enzyme-substrate interactions. They are also valuable for studying how steroid hormones bind to nuclear receptors, which are key targets for many drugs. researchgate.net By understanding these interactions in detail, researchers can design more specific and effective therapeutic agents.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

The integration of multiple "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level understanding of complex biological processes, including steroid metabolism and its regulation. nih.govmdpi.com This holistic approach allows for a more comprehensive analysis of metabolic pathways and the identification of key regulatory nodes that can be targeted for therapeutic intervention. mdpi.com

A multi-omics approach can be particularly insightful for studying the effects of compounds like this compound on cellular metabolism. By combining transcriptomic data (gene expression) with metabolomic data (metabolite levels), researchers can correlate changes in gene expression with alterations in metabolic pathways. mdpi.commdpi.com For example, an increase in the expression of genes involved in cholesterol biosynthesis can be linked to an increase in cholesterol levels. mdpi.com

Genome-scale metabolic models (GEMs) are powerful tools for integrating multi-omics data and simulating metabolic fluxes. mdpi.com By mapping transcriptomic data onto a GEM, researchers can generate condition-specific metabolic models that predict how cellular metabolism will respond to a particular stimulus. mdpi.com This can help identify key enzymes and reactions that are affected and provide insights into the underlying mechanisms of action.

Pathway analysis is a common method for interpreting multi-omics data. nih.gov By mapping the identified genes, proteins, and metabolites to known biological pathways, researchers can identify the pathways that are most significantly affected. nih.govmdpi.com Several web-based tools and software suites, such as Analyst, are available for performing multi-omics integration and pathway analysis. springernature.com These tools facilitate the visualization and interpretation of complex datasets, enabling researchers to generate new hypotheses about disease mechanisms and potential drug targets. springernature.com

Recent studies have utilized metabolomics to identify and validate serum androstenedione (B190577) as a potential biomarker for certain diseases, highlighting the power of this approach in clinical applications. nih.govnih.govmedrxiv.org

Development of Targeted Probes for In Vitro and Ex Vivo Research Applications

Targeted probes are essential tools for studying the localization, transport, and interactions of steroids like this compound in biological systems. These probes are often fluorescently labeled molecules that allow for real-time visualization and quantification in both in vitro and ex vivo settings. jenabioscience.com

Fluorescently labeled steroids, such as Estradiol Glow, have been developed to study steroid uptake, transport, and binding to proteins. jenabioscience.com These probes retain the biological activity of the parent steroid, allowing them to be used in a wide range of applications, including immunoassays and photodynamic therapy. jenabioscience.com The choice of fluorophore is critical, as its optical properties, such as quantum yield and photostability, directly impact the sensitivity of the detection method. mdpi.com Quantum dots (QDs) are a class of fluorescent probes that offer several advantages over traditional organic dyes, including high fluorescence quantum yield and exceptional photostability. mdpi.com

Fluorescent probes can also be designed to be "turn-on" sensors that only become fluorescent upon binding to their target. rsc.org This can reduce background noise and improve the signal-to-noise ratio, leading to more sensitive detection. For example, turn-on fluorescent probes have been developed to image the activity of steroid sulfatase, an enzyme involved in steroid metabolism, in living cells. rsc.org

In addition to fluorescent probes, other types of probes, such as those based on gold nanoclusters, have been developed for steroid research. researchgate.net These probes can be conjugated to steroid ligands to facilitate their delivery to specific cellular compartments, such as the nucleus, and to enhance their detection. researchgate.net

The development of these targeted probes is crucial for advancing our understanding of steroid biology and for the development of new diagnostic and therapeutic tools. They provide a means to visualize and quantify steroid-related processes with high spatial and temporal resolution, offering insights that would be difficult to obtain using other methods. researchgate.netjenabioscience.com

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for (5β)-Androst-6-ene-3,17-dione, and how do they compare in yield and stereochemical control?

- Answer : Two primary routes are documented:

- Transannular Diels-Alder (TADA) reaction : Macrocyclic precursor 120 undergoes TADA in xylene under high-temperature conditions to form the A–C rings of (5β)-Androst-6-ene-3,17-dione in a single step with excellent diastereoselectivity .

- Stepwise synthesis : Androst-5-ene derivatives are acetylated (e.g., using acetic anhydride/pyridine) followed by epoxidation (e.g., tert-butyl hydroperoxide in dichloromethane), achieving yields >95% .

- Comparison : The TADA method offers superior step economy but requires precise macrocycle preparation, while stepwise synthesis allows modular functionalization but involves multiple purification steps.

Q. How is the structural integrity of (5β)-Androst-6-ene-3,17-dione validated in synthetic studies?

- Answer : Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry at C5 (β-configuration) and C17 (ketone) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 300.4 for C₁₉H₂₈O₂) .

- X-ray crystallography : Resolves conformational ambiguities in the fused cyclohexane and cyclopentane rings .

Advanced Research Questions

Q. What analytical challenges arise when detecting (5β)-Androst-6-ene-3,17-dione in biological matrices, and how can they be mitigated?

- Answer : Key challenges include:

- Isomer differentiation : Co-elution with α-isomers (e.g., 5α-androstanedione) in LC-MS requires optimized chromatographic conditions (e.g., chiral columns) .

- Low abundance : Solid-phase extraction (SPE) and derivatization (e.g., pentafluorophenyl hydrazine) enhance sensitivity in mass spectrometry .

- Matrix effects : Use of stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) improves quantification accuracy .

Q. How can contradictions in reported metabolic pathways of (5β)-Androst-6-ene-3,17-dione be resolved?

- Answer : Discrepancies often stem from interspecies differences in enzyme activity (e.g., 17β-hydroxysteroid dehydrogenase). Strategies include:

- Isotopic tracing : Administer ¹⁴C-labeled compound to track metabolite formation in vitro/in vivo .

- Enzyme inhibition assays : Use selective inhibitors (e.g., ketoconazole for CYP17A1) to identify rate-limiting steps .

- Cross-species comparisons : Validate pathways in human hepatocyte models vs. rodent systems to isolate species-specific metabolism .

Q. What experimental design considerations are critical for studying the biological activity of (5β)-Androst-6-ene-3,17-dione?

- Answer : Key considerations:

- Dose-response profiling : Use logarithmic concentrations (e.g., 1 nM–100 µM) to assess receptor binding affinity (e.g., androgen receptor) and off-target effects .

- Control groups : Include vehicle controls and reference agonists/antagonists (e.g., testosterone, flutamide) to validate assay specificity .

- Temporal analysis : Monitor time-dependent effects (e.g., gene expression changes via qPCR at 6, 12, 24 h post-treatment) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the enzymatic conversion of (5β)-Androst-6-ene-3,17-dione to testosterone?

- Answer : Contradictions may arise from assay conditions (e.g., pH, cofactor availability). Recommendations:

- Standardize protocols : Use defined NADPH/NADH ratios in reductase assays to ensure consistent cofactor availability .

- Parallel validation : Compare results across multiple techniques (e.g., radiometric assays vs. LC-MS/MS) .

- Structural analysis : Perform molecular docking studies to evaluate enzyme-substrate binding affinities under varying conditions .

Methodological Resources

- Synthesis : Refer to Takahashi (1988) for TADA methodology and Patsnap (2015) for stepwise protocols .

- Analytical Standards : Source certified reference materials from Cayman Chemical (e.g., Product #34159) with ≥98% purity .

- Safety : Follow OSHA-compliant handling guidelines for steroid intermediates (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.